Kuwanon T
Overview
Description
Kuwanon T is a naturally occurring flavonoid compound isolated from the bark of the mulberry tree, Morus albaThis compound has garnered significant attention due to its potent anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuwanon T can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark of Morus alba using solvents such as methanol or ethanol. The extract is then purified through various chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Kuwanon T undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Kuwanon T has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of Diels-Alder reactions and other organic synthesis processes.
Biology: this compound has been shown to exhibit anti-inflammatory and antioxidant activities, making it a valuable compound in the study of cellular signaling pathways and oxidative stress.
Medicine: this compound’s anticancer properties have been investigated for potential therapeutic applications in the treatment of various cancers.
Industry: this compound is used in the development of natural health products and supplements due to its beneficial biological activities
Mechanism of Action
Kuwanon T is structurally and functionally similar to other flavonoid compounds such as kuwanon G, kuwanon E, and sanggenon A. this compound is unique in its potent anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- Kuwanon G
- Kuwanon E
- Sanggenon A
- Sanggenon M
- Sanggenol A
- Mulberofuran B
- Mulberofuran G
- Moracin M
- Moracin O
- Norartocarpanone
Kuwanon T stands out due to its unique combination of biological activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-16-19(27)10-9-17(23(16)29)25-18(8-6-14(3)4)24(30)22-20(28)11-15(26)12-21(22)31-25/h5-6,9-12,26-29H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATQHJZHAFCFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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